molecular formula C17H18FNOS B12535292 (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine CAS No. 668470-63-1

(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine

Cat. No.: B12535292
CAS No.: 668470-63-1
M. Wt: 303.4 g/mol
InChI Key: PMWQCXJVJYNNDQ-RDJZCZTQSA-N
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Description

(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine is a complex organic compound characterized by the presence of a morpholine ring substituted with a phenylmethyl group and a fluorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine typically involves the coupling of a morpholine derivative with a fluorophenylsulfanyl compound. One common method involves the use of thiols and amines in an oxidative coupling reaction, which is efficient and environmentally friendly . The reaction conditions often include the use of oxidizing agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can involve advanced techniques such as extractive distillation. For instance, the Morphylane® process by thyssenkrupp Uhde is a leading technology for producing high-purity aromatics, which can be adapted for the production of complex organic compounds like this compound .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to ensure efficient reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. For instance, morpholine-modified compounds have been shown to disrupt bacterial membranes and induce reactive oxygen species (ROS) production, leading to antibacterial effects . The specific pathways and targets depend on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine is unique due to its specific combination of a morpholine ring with a fluorophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

668470-63-1

Molecular Formula

C17H18FNOS

Molecular Weight

303.4 g/mol

IUPAC Name

(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine

InChI

InChI=1S/C17H18FNOS/c18-14-8-4-5-9-16(14)21-17(13-6-2-1-3-7-13)15-12-19-10-11-20-15/h1-9,15,17,19H,10-12H2/t15-,17-/m0/s1

InChI Key

PMWQCXJVJYNNDQ-RDJZCZTQSA-N

Isomeric SMILES

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)SC3=CC=CC=C3F

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)SC3=CC=CC=C3F

Origin of Product

United States

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